

Florylpicoxamid: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Florylpicoxamid*

Cat. No.: *B6595160*

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Introduction

Florylpicoxamid is a novel, broad-spectrum fungicide belonging to the picolinamide class of chemicals.[1][2] Developed by Corteva Agriscience, it represents a significant advancement in the management of a wide range of plant pathogenic fungi.[3] This technical guide provides an in-depth overview of the chemical structure and a detailed account of the synthetic pathways developed for **Florylpicoxamid**, with a focus on the principles of green chemistry that have been integral to its design and production.

Chemical Structure and Properties

Florylpicoxamid is a chiral molecule, specifically designed as a single stereoisomer to maximize its efficacy and minimize environmental impact.[2] Its chemical structure is characterized by a picolinamide core linked to a chiral alanine ester and a bis(4-fluorophenyl)propan-2-yl moiety.

IUPAC Name: (1S)-2,2-bis(4-fluorophenyl)-1-methylethyl N-[(3-acetoxy-4-methoxy-2-pyridyl)carbonyl]-L-alaninate[4]

CAS Number: 1961312-55-9[3][4]

Molecular Formula: C₂₇H₂₆F₂N₂O₆[5]

Molecular Weight: 512.51 g/mol [2]

The key physicochemical properties of **Florylpicoxamid** are summarized in the table below.

| Property | Value | Reference(s) |
|------------------------------|--|--------------|
| Appearance | Off-white to light brown solid (coarse powder) | [3][6] |
| Melting Point | 91.0 - 95.5 °C | [3][6] |
| Water Solubility | 3.1 mg/L at pH 7 | [3] |
| Vapor Pressure | < 5 x 10 ⁻⁶ Pa at 20°C | [3] |
| Partition Coefficient (logP) | 4.2 at pH 7 | [3] |
| Purity | >98% | [2] |

Synthesis of Florylpicoxamid

The synthesis of **Florylpicoxamid** is a convergent process that utilizes renewable raw materials and adheres to the principles of green chemistry.[7] The two key intermediates in this synthesis are 3-hydroxy-4-methoxypicolinic acid and (S)-1,1-bis(4-fluorophenyl)propan-2-yl L-alaninate hydrochloride.

Synthesis of 3-Hydroxy-4-methoxypicolinic acid

This intermediate is synthesized from furfural, a platform chemical derived from lignocellulosic biomass. The detailed experimental protocol is outlined below.

| Step | Reaction | Reagents and Conditions | Yield | Reference |
|------|--|---|-------|-----------|
| 1 | Strecker Reaction | Furfural, Potassium Cyanide, Ammonium Acetate, Methanol; 0-5 °C, 40-50 hours | - | [7] |
| 2 | Aza-Achmatowicz Rearrangement & Bromine-Methoxy Exchange | Cyano(furan-2-yl)methanaminium bromide, Bromine | - | [8] |
| 3 | Nitrile Hydrolysis | 6-bromo-3-hydroxy-4-methoxypicolinonitrile, 66% H ₂ SO ₄ ; 90-95 °C, overnight | - | [7] |
| 4 | Reductive Debromination | 6-bromo-3-hydroxy-4-methoxypicolinic acid, 5% Pd/C, H ₂ (40-45 psi), Triethylamine, Ethanol | - | [7] |

Experimental Protocol: Synthesis of 3-Hydroxy-4-methoxypicolinic acid

Step 1: Cyano(furan-2-yl)methanaminium bromide (17) To a magnetically stirred suspension of potassium cyanide (29.3 g, 450 mmol) and ammonium acetate (116 g, 1500 mmol) in methanol (200 mL) was added furan-2-carbaldehyde (28.8 g, 300 mmol) at 0-5 °C. The reaction mixture

was stirred at 0-5 °C for 40-50 hours. After completion, the reaction mixture was diluted with DCM (300 mL) and 5% NaHCO₃ (300 mL). The aqueous layer was extracted with additional DCM (4×150 mL).^[7]

Step 2: 6-Bromo-3-hydroxy-4-methoxypicolinonitrile This step involves the reaction of the aminonitrile from the Strecker reaction with bromine in a process that leads to the formation of the tetrasubstituted pyridine.

Step 3: 6-Bromo-3-hydroxy-4-methoxypicolinic acid (20) To a magnetically stirred solid sample of 6-bromo-3-hydroxy-4-methoxypicolinonitrile (88 g, 384 mmol) was added 66% H₂SO₄ (384 mL) at room temperature. The resulting mixture was warmed and stirred overnight at 90-95 °C. After the reaction was complete, the mixture was cooled to 30-40 °C and transferred slowly to a flask charged with water (3072 g) to precipitate the product. The resulting suspension was stirred for 0.5 hr.^[7]

Step 4: 3-Hydroxy-4-methoxypicolinic acid (3) To 6-bromo-3-hydroxy-4-methoxypicolinic acid (47.5 g, 191.5 mmol) and ethanol (576 mL) in a Parr shaker bottle (2 L) was added triethylamine (40.7 g, 402 mmol). Then under a nitrogen atmosphere, 5% Pd/C (20 g, 9.6 mmol; 5 mol %) was added. The reaction slurry was placed on a Parr shaker under hydrogen gas (40-45 psi) and shaken. After completion, the hydrogen gas was removed and replaced with nitrogen.^[7]

Synthesis of (S)-1,1-bis(4-fluorophenyl)propan-2-yl L-alaninate hydrochloride

This chiral amine component is derived from (S,S)-lactide, which is produced by the bacterial fermentation of carbohydrates.

| Step | Reaction | Reagents and Conditions | Yield | Reference |
|------|--------------------|--|-------|-----------|
| 1 | Diol Formation | (S,S)-lactide, p-fluorophenylmagnesium bromide | - | |
| 2 | Mono-deoxygenation | Diol intermediate | - | |
| 3 | Esterification | Chiral alcohol, N-Boc-L-alanine | - | |
| 4 | Boc Deprotection | N-Boc protected amine, Strong acid (e.g., HCl) | - | [9] |

Experimental Protocol: Synthesis of (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-hydroxy-4-methoxypicolinamido)propanoate (2b)

A 2 L flask equipped with a stir bar and nitrogen inlet was charged with (S,S)-1,1-bis(4-fluorophenyl)propan-2-yl 2-aminopropanoate hydrochloride (73 g, 195 mmol), 3-hydroxy-4-methoxypicolinic acid (36.6 g, 214 mmol) and DCM (1000 mL). PyBOP (112 g, 214 mmol) was added to the resulting suspension, followed by N,N-diisopropylethylamine (113 mL, 643 mmol). After 3.5 hours, most of the solvent was removed and the reaction mixture was purified by flash column chromatography to afford the title compound (66.3 g, 69%) as a white foam.[7]

Final Assembly of Florylpicoxamid

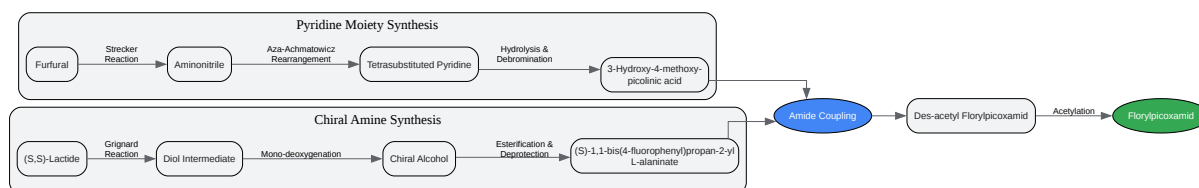
The final step in the synthesis is the acetylation of the hydroxyl group on the picolinic acid moiety.

| Step | Reaction | Reagents and Conditions | Yield | Reference |
|------|-------------|---|-------|-----------|
| 5 | Acetylation | (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-hydroxy-4-methoxypicolinamido)propanoate (2b), Acetyl chloride, Triethylamine, N,N-dimethylpyridin-4-amine, DCM; 20 °C, 19 hours | - | [7] |

Experimental Protocol: (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-acetoxy-4-methoxypicolinamido)propanoate (2a) - **Florylpicoxamid**

A 2 L flask was charged with (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-hydroxy-4-methoxypicolinamido)propanoate (2b) (50 g, 102 mmol) in DCM (1000 mL). Triethylamine (28.5 mL, 204 mmol) was added followed by N,N-dimethylpyridin-4-amine (2.5 g, 20.4 mmol) and acetyl chloride (11.1 mL, 153 mmol). The resultant red solution was stirred at ambient temperature (20 °C) for 19 hours. The reaction mixture was poured into saturated NH₄Cl solution (750 mL) and the layers were separated.[7]

Synthetic Pathway Overview

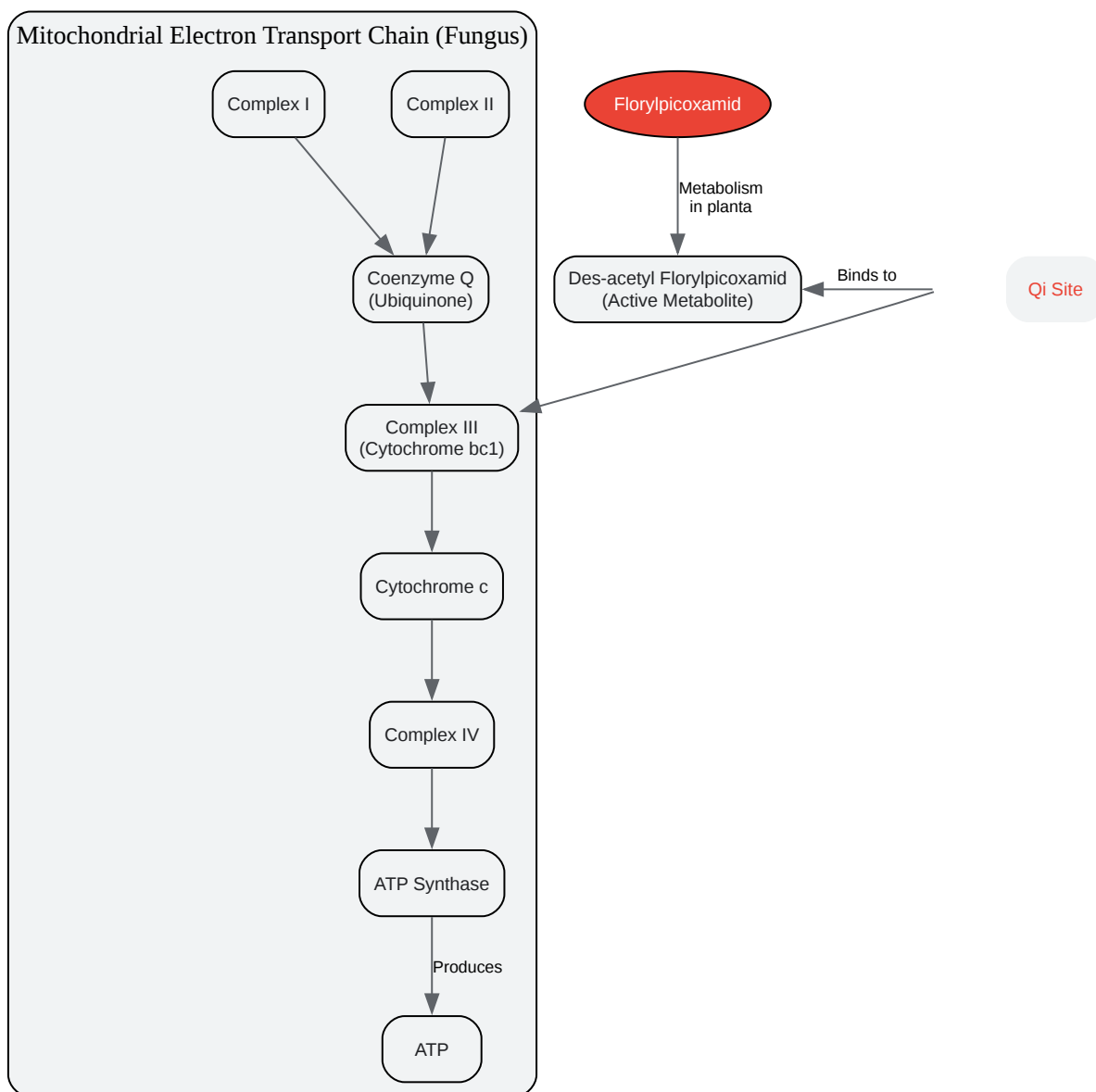


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Caption: Convergent synthesis of **Florylpicoxamid**.

Mode of Action: Qi Site Inhibition

Florylpicoxamid functions as a Quinone inside (Qi) inhibitor, targeting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain in fungi.^{[2][10]} This inhibition disrupts the normal flow of electrons, leading to a cessation of ATP synthesis and ultimately, fungal cell death. The metabolic conversion of **Florylpicoxamid** to its des-acetyl form in planta is responsible for its fungicidal efficacy.



Florylpicoxamid inhibits the fungal electron transport chain at the Qi site of Complex III, preventing ATP synthesis.

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Caption: **Florylpicoxamid's** mode of action.

Conclusion

Florylpicoxamid is a highly effective, second-generation picolinamide fungicide with a novel mode of action. Its synthesis, rooted in green chemistry principles and utilizing renewable feedstocks, represents a sustainable approach to the development of modern crop protection agents. This technical guide provides a comprehensive overview of its chemical properties and a detailed look at its synthesis, offering valuable information for researchers and professionals in the fields of chemistry and agricultural science.

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